molecular formula C22H18FNO4 B4011106 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate

Cat. No.: B4011106
M. Wt: 379.4 g/mol
InChI Key: MNIOAJBSHJVUGL-UHFFFAOYSA-N
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Description

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dioxooctahydro-methanoisoindolyl group attached to a phenyl ring, which is further substituted with a fluorobenzoate moiety. The intricate structure of this compound makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate typically involves multi-step organic reactions. One common approach is the condensation of a suitable dioxooctahydro-methanoisoindolyl precursor with a fluorobenzoic acid derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
  • 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N,N-diethyl-N-methylethanaminium

Uniqueness

Compared to similar compounds, 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate stands out due to the presence of the fluorobenzoate moiety, which can impart unique chemical and biological properties

Properties

IUPAC Name

[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO4/c23-15-6-2-1-5-14(15)22(27)28-17-8-4-3-7-16(17)24-20(25)18-12-9-10-13(11-12)19(18)21(24)26/h1-8,12-13,18-19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIOAJBSHJVUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4OC(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 2-fluorobenzoate

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